molecular formula C20H24N2O7S B6142832 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid CAS No. 744230-56-6

3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid

Cat. No. B6142832
M. Wt: 436.5 g/mol
InChI Key: UWMNNUCQGFZMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid, also known as DMPAP, is an organic acid that has been studied for its potential applications in scientific research. DMPAP is a derivative of benzenesulfonamide and has a wide range of biological and pharmacological activities. It has been studied for its ability to act as a potent inhibitor of enzymes and proteins, as well as its ability to modulate cellular signaling pathways. DMPAP has been studied for its potential applications in drug discovery, as well as its potential to be used in the development of new therapeutic agents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid involves the reaction of 3-(3,4-dimethoxyphenyl)propanoic acid with 4-(acetamidomethyl)benzenesulfonyl chloride in the presence of a base to form the desired product.

Starting Materials
3-(3,4-dimethoxyphenyl)propanoic acid, 4-(acetamidomethyl)benzenesulfonyl chloride, Base (e.g. triethylamine, pyridine)

Reaction
Step 1: Dissolve 3-(3,4-dimethoxyphenyl)propanoic acid in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution., Step 2: Add 4-(acetamidomethyl)benzenesulfonyl chloride to the reaction mixture dropwise while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature (e.g. 40-50°C)., Step 4: Quench the reaction by adding water to the reaction mixture and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Purify the product by recrystallization or column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate).

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid has been studied for its potential applications in scientific research. It has been studied for its ability to act as a potent inhibitor of enzymes and proteins, as well as its ability to modulate cellular signaling pathways. 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid has been studied for its potential applications in drug discovery, as well as its potential to be used in the development of new therapeutic agents. 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid has also been studied for its potential to be used as a diagnostic tool for diseases such as cancer and Alzheimer's.

Mechanism Of Action

3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid has been studied for its ability to act as a potent inhibitor of enzymes and proteins. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid has also been studied for its ability to modulate cellular signaling pathways. It has been shown to inhibit the activity of proteins involved in the regulation of cell cycle progression, apoptosis, and cell migration.

Biochemical And Physiological Effects

3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid has been studied for its potential to be used in the development of new therapeutic agents. It has been shown to have anti-inflammatory and analgesic effects in animal models, as well as antineoplastic and anti-angiogenic effects in cancer cell lines. 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid has also been shown to have antioxidant and neuroprotective effects in animal models, as well as anti-diabetic and anti-obesity effects in animal models.

Advantages And Limitations For Lab Experiments

The use of 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid in laboratory experiments has several advantages. 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid is a relatively stable compound and can be easily synthesized in the laboratory. It has also been shown to be a potent inhibitor of enzymes and proteins, and can be used to modulate cellular signaling pathways. However, there are also some limitations to the use of 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid in laboratory experiments. It is not water-soluble and can be difficult to dissolve in aqueous solutions. Additionally, 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid is not approved for use in humans, and its effects on humans are not well understood.

Future Directions

Given the potential applications of 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid in scientific research, there are several potential future directions for 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid research. These include further studies into the mechanism of action of 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid, as well as studies into its potential therapeutic applications. Additionally, further studies into the biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid could lead to the development of new therapeutic agents. Finally, further studies into the advantages and limitations of 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid in laboratory experiments could lead to improved methods for the synthesis and use of 3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid in laboratory experiments.

properties

IUPAC Name

3-[[4-(acetamidomethyl)phenyl]sulfonylamino]-3-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-13(23)21-12-14-4-7-16(8-5-14)30(26,27)22-17(11-20(24)25)15-6-9-18(28-2)19(10-15)29-3/h4-10,17,22H,11-12H2,1-3H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMNNUCQGFZMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.